2-[4-(Furan-2-carbonyl)-piperazin-1-yl]-1-(1,3,4,5-tetrahydro-pyrido[4,3-b]indol-2-yl)-ethanone
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Overview
Description
2-[4-(Furan-2-carbonyl)-piperazin-1-yl]-1-(1,3,4,5-tetrahydro-pyrido[4,3-b]indol-2-yl)-ethanone is a complex organic compound that features a unique combination of furan, piperazine, and indole moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Furan-2-carbonyl)-piperazin-1-yl]-1-(1,3,4,5-tetrahydro-pyrido[4,3-b]indol-2-yl)-ethanone typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-carbonyl chloride, which is then reacted with piperazine to form the furan-2-carbonyl-piperazine intermediate. This intermediate is subsequently coupled with 1-(1,3,4,5-tetrahydro-pyrido[4,3-b]indol-2-yl)-ethanone under specific reaction conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Furan-2-carbonyl)-piperazin-1-yl]-1-(1,3,4,5-tetrahydro-pyrido[4,3-b]indol-2-yl)-ethanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include furan-2,3-dione derivatives, alcohol derivatives, and substituted piperazine derivatives.
Scientific Research Applications
2-[4-(Furan-2-carbonyl)-piperazin-1-yl]-1-(1,3,4,5-tetrahydro-pyrido[4,3-b]indol-2-yl)-ethanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[4-(Furan-2-carbonyl)-piperazin-1-yl]-1-(1,3,4,5-tetrahydro-pyrido[4,3-b]indol-2-yl)-ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(3-Methoxyphenyl)piperazin-1-yl)(1-(thiophen-2-yl)-9H-pyrido[3,4-b]indol-3-yl)methanone: Known for its significant anti-HIV activity.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Investigated as an acetylcholinesterase inhibitor for the treatment of Alzheimer’s disease.
Uniqueness
2-[4-(Furan-2-carbonyl)-piperazin-1-yl]-1-(1,3,4,5-tetrahydro-pyrido[4,3-b]indol-2-yl)-ethanone is unique due to its specific combination of furan, piperazine, and indole moieties, which confer distinct chemical and biological properties
Properties
CAS No. |
890092-08-7 |
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Molecular Formula |
C22H24N4O3 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
2-[4-(furan-2-carbonyl)piperazin-1-yl]-1-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone |
InChI |
InChI=1S/C22H24N4O3/c27-21(15-24-9-11-25(12-10-24)22(28)20-6-3-13-29-20)26-8-7-19-17(14-26)16-4-1-2-5-18(16)23-19/h1-6,13,23H,7-12,14-15H2 |
InChI Key |
UNYDQEQZRCGSHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1NC3=CC=CC=C23)C(=O)CN4CCN(CC4)C(=O)C5=CC=CO5 |
Origin of Product |
United States |
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